molecular formula C9H8N2O2 B1601729 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 80537-08-2

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1601729
CAS No.: 80537-08-2
M. Wt: 176.17 g/mol
InChI Key: BPDIACCVSJFNFN-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 80537-08-2) is a high-value heterocyclic building block extensively used in medicinal chemistry and drug discovery. Its fused pyrazolopyridine core makes it a versatile precursor for designing novel bioactive molecules. A significant application of this scaffold is in the development of new antituberculosis agents. Research has identified pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives bearing a 2-methyl-5-methoxy substitution pattern as exhibiting excellent in vitro potency. These compounds have shown remarkably low minimum inhibitory concentration (MIC) values against drug-susceptible Mycobacterium tuberculosis H37Rv strain (MIC <0.002–0.381 μg/mL) and, importantly, against drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) variants . This demonstrates the scaffold's potential in addressing the critical global challenge of multidrug-resistant tuberculosis (MDR-TB) . Beyond antitubercular research, this carboxylic acid derivative serves as a key synthetic intermediate for constructing more complex heterocyclic systems. Its molecular structure is leveraged in organic synthesis to develop compounds with potential therapeutic effects, including anti-inflammatory and analgesic agents . The compound should be stored sealed in a dry, cool environment to maintain stability . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)7-4-2-3-5-11(7)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDIACCVSJFNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=CC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512050
Record name 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80537-08-2
Record name 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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Preparation Methods

Cyclocondensation of 1,3-Biselectrophilic Compounds with 3-Aminopyrazoles

The most commonly reported synthetic approach involves the cyclocondensation reaction between 1,3-biselectrophilic compounds (such as β-ketoesters or β-diketones) and 3-aminopyrazoles, which act as 1,3-bisnucleophilic systems. This method builds the pyrazolo[1,5-a]pyridine core while introducing the methyl and carboxylic acid substituents at the appropriate positions.

  • Reaction conditions: Typically carried out in ethanol or other suitable solvents under mild heating (0–45 °C) and acidic or neutral conditions to facilitate ring closure.
  • Key intermediates: The initial condensation forms an intermediate that undergoes cyclization to yield the pyrazolo[1,5-a]pyridine ring system.
  • Hydrolysis: Ester intermediates are hydrolyzed under alkaline conditions (e.g., NaOH or KOH in water or alcohol) to give the carboxylic acid functionality at position 3.

This route is advantageous for its straightforward approach and potential scalability for industrial synthesis.

Cross-Dehydrogenative Coupling (CDC) Reactions

Recent advances have demonstrated the use of cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-dicarbonyl compounds as an innovative route to substituted pyrazolo[1,5-a]pyridines, including carboxylic acid derivatives.

  • General procedure: N-amino-2-iminopyridine derivatives react with β-ketoesters or β-diketones in the presence of acetic acid under aerobic conditions in ethanol.
  • Yields: Moderate to good yields (30–75%) depending on substrate substitution.
  • Advantages: This method avoids the need for pre-functionalized halogenated intermediates and can tolerate various substituents, providing structural diversity.

Alternative Functional Group Transformations and Derivatizations

Other methods reported involve functional group interconversions on pyrazolo[1,5-a]pyridine cores, such as:

  • Halogenation and nucleophilic substitution: Chlorination of pyrazolo[1,5-a]pyrimidine derivatives followed by substitution with nucleophiles (e.g., morpholine) to modify substituents, which could be adapted for related pyrazolo[1,5-a]pyridine systems.
  • Methylation reactions: Using sodium and methylating agents (e.g., dimethyl sulfate) to introduce methyl groups on hydroxylated precursors.

These methods are more relevant for derivative synthesis than direct preparation of the target acid but provide insight into functional group manipulations on the pyrazolo scaffold.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclocondensation β-Ketoesters/β-diketones + 3-aminopyrazoles Acidic or neutral solvent Mild heating (0–45 °C) Direct ring formation, scalable Requires pure starting materials
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines + β-dicarbonyls Acetic acid, ethanol, air Room temp to mild heating Novel, tolerates substituents Moderate yields, complex substrates
Multi-step Ester Hydrolysis (Patent CN103896951A) 3,3-Dialkoxypropionate + methyl/ethyl formate + 3-methyl-5-aminopyrazole Alkali (NaOH/KOH), acid (acetic acid), toluene Room temp to 45 °C, 12–48 h Efficient, suitable for scale-up Multi-step, requires careful control
Functional Group Transformations Pyrazolo[1,5-a]pyridine derivatives Halogenating agents, nucleophiles Reflux, various solvents Versatile for derivatives Not direct synthesis of acid

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for condensation reactions and various bases like sodium ethanolate for facilitating reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, condensation with hydrazine can yield aminopyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antituberculosis Agents
One of the significant applications of MPCA derivatives is in the development of antituberculosis agents. Research has shown that pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a series of diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamides demonstrated excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL . The structure-activity relationship (SAR) studies indicated that modifications on the side chain significantly influenced the antibacterial activity.

Kinase Inhibition
MPCA derivatives have also been identified as potential inhibitors of AXL and c-MET kinases, which are implicated in various cancers and other diseases. These compounds can suppress pathways that lead to hypertension and endothelial dysfunction . The development of these inhibitors is crucial for targeting specific signaling pathways involved in tumor progression.

Optical Applications

Fluorophores
Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidines, including MPCA derivatives, as fluorophores for optical applications. These compounds exhibit desirable photophysical properties that make them suitable for use in fluorescent probes and sensors . The synthesis of various substituted pyrazolo[1,5-a]pyrimidines has resulted in high yields and favorable optical characteristics, facilitating their application in bioimaging and diagnostics.

Synthetic Chemistry

Efficient Synthesis Methods
The synthesis of MPCA has been optimized through various methods, allowing for efficient production at both laboratory and industrial scales. For example, a novel synthetic route involving cyclization reactions has been developed to produce high yields (over 70%) of MPCA . This method simplifies the synthetic process while ensuring scalability for potential commercial applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antituberculosis AgentsDevelopment of effective compounds against drug-resistant Mtb strainsMIC values < 0.002 μg/mL
Kinase InhibitionInhibitors for AXL and c-MET kinases related to cancerTargeting pathways linked to hypertension
Optical ApplicationsUse as fluorophores in bioimagingHigh yields and favorable properties
Synthetic ChemistryNovel synthesis methods for large-scale productionYields exceeding 70%

Case Studies

Case Study 1: Antituberculosis Activity
A recent study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with varying diaryl groups. These compounds were tested against multiple strains of Mtb, demonstrating significant activity against both susceptible and resistant strains. Notably, one compound showed an MIC value below 0.002 μg/mL against resistant strains, indicating its potential as a lead compound for further development .

Case Study 2: Kinase Inhibition
Research on MPCA derivatives revealed their ability to inhibit AXL and c-MET kinases effectively. These findings suggest that such compounds could play a role in treating conditions associated with these kinases, including certain cancers and cardiovascular diseases .

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it can act on enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific structural features and the resulting chemical and biological properties

Biological Activity

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Pharmacological Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : There is evidence suggesting efficacy against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate enzyme activity or alter protein functions critical for cellular processes.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Modulation : It could act on various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyridine derivatives, including this compound. Below are summarized findings from notable research:

StudyFindings
Study 1 A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed significant antitubercular activity against drug-resistant strains with low cytotoxicity.
Study 2 Investigated the synthesis and characterization of derivatives that exhibited potent anticancer activity through apoptosis induction in cancer cells.
Study 3 Reported on the synthesis of diverse pyrazolo[1,5-a]pyrimidine derivatives with promising antimicrobial properties against various pathogens.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparison table is provided:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC8H8N2O2Methyl group at position 2Anticancer, anti-inflammatory
5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acidC8H8ClN2O2Chlorine at position 5Antimicrobial, anti-inflammatory
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acidC9H8N2O2Methyl group at position 6Limited data on biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

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